GSK1059615: A Technical Guide to its Mechanism of Action as a Dual PI3K/mTOR Inhibitor
GSK1059615: A Technical Guide to its Mechanism of Action as a Dual PI3K/mTOR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK1059615 is a potent, reversible, and ATP-competitive small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways.[1][2][3] This document provides a comprehensive overview of the mechanism of action of GSK1059615, including its inhibitory activity, impact on cellular signaling, and the downstream cellular consequences. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of oncology, cell biology, and drug discovery.
Core Mechanism of Action: Dual PI3K and mTOR Inhibition
GSK1059615 functions as a dual inhibitor, targeting multiple isoforms of the Class I PI3K family and the mTOR kinase.[2][4] It competitively binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their respective substrates.[1][2] The thiazolidinedione ring of GSK1059615 is understood to interact with the catalytic lysine residue (Lys833) within the ATP-binding site.[1][5]
Kinase Inhibitory Profile
GSK1059615 exhibits potent inhibitory activity against all Class I PI3K isoforms (α, β, δ, and γ) and mTOR in the nanomolar range. This broad-spectrum inhibition of the PI3K pathway underscores its classification as a pan-PI3K inhibitor.[1][5]
| Target | IC50 (nM) | Ki (nM) |
| PI3Kα | 0.4[2][4] | 0.42[2] |
| PI3Kβ | 0.6[2][4] | 0.6[2] |
| PI3Kδ | 2[2][4] | 1.7[2] |
| PI3Kγ | 5[2][4] | 0.47[2] |
| mTOR | 12[2][4] | - |
| Table 1: In vitro inhibitory activity of GSK1059615 against PI3K isoforms and mTOR. |
Impact on the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, GSK1059615 prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The dual inhibition of mTOR further downstream amplifies the blockade of this pathway.[6]
A key cellular effect of GSK1059615 is the potent inhibition of Akt phosphorylation at serine 473 (S473). In T47D and BT474 cancer cell lines, GSK1059615 was shown to inhibit the phosphorylation of Akt at S473 with an IC50 of 40 nM.[2]
Cellular Consequences of GSK1059615 Treatment
The inhibition of the PI3K/Akt/mTOR pathway by GSK1059615 leads to significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, with breast cancer cells showing particular sensitivity.[1]
Cell Cycle Arrest
Treatment with GSK1059615 has been reported to induce a G1 phase cell cycle arrest in cancer cells.[1][2] This is a common outcome of inhibiting the PI3K/Akt/mTOR pathway, as it plays a crucial role in regulating the G1 to S phase transition.
Induction of Apoptosis
GSK1059615 treatment can trigger apoptosis, or programmed cell death.[1][2] The proposed mechanism involves the translocation of the pro-apoptotic protein Bax from the cytosol to the outer mitochondrial membrane, leading to an increase in mitochondrial membrane permeability and subsequent apoptosis.[7] In some cancer cell types, such as head and neck squamous cell carcinoma, GSK1059615 has also been observed to induce programmed necrosis.[8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of GSK1059615.
In Vitro Kinase Inhibition Assay (HTRF-based)
This assay measures the direct inhibitory effect of GSK1059615 on the enzymatic activity of PI3K isoforms.
-
Enzyme Concentrations: 400 pM for PI3Kα and PI3Kδ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ.
-
Assay Conditions:
-
PI3Kα, β, and δ assays: 150 mM NaCl, 100 µM ATP.
-
PI3Kγ assay: No NaCl, 15 µM ATP.
-
All reactions are run with 10 µM PIP2.
-
-
Procedure:
-
Perform a 3-fold serial dilution of GSK1059615 in DMSO and transfer 50 nL to a 384-well low-volume assay plate.
-
Prepare PI3K reaction buffer and add DTT to a final concentration of 5 mM.
-
Add 2.5 µL of the respective PI3K enzyme in reaction buffer to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a 2x substrate solution (PIP2 and ATP in 1x reaction buffer).
-
Incubate the plate for 1 hour at room temperature.
-
Stop the reaction by adding 2.5 µL of stop solution.
-
Add 2.5 µL of HTRF detection solution and incubate for 1 hour in the dark.
-
Measure the HTRF signal using a plate reader with an excitation wavelength of 330 nm and dual emission detection at 620 nm and 665 nm.
-
Calculate IC50 values from the resulting data.
-
Cellular Akt Phosphorylation Assay
This assay quantifies the inhibition of Akt phosphorylation in cells treated with GSK1059615.
-
Plate cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with GSK1059615 for 30 minutes.
-
Aspirate the media and wash the cells once with cold PBS.
-
Lyse the cells by adding 80 µL of MSD Lysis buffer and incubate on a shaker at 4°C for at least 30 minutes.
-
For the Akt duplex assay, wash the assay plate four times with 200 µL/well of wash buffer.
-
Add 60 µL of cell lysate to each well and incubate on a shaker at room temperature for 1 hour.
-
Wash the plate four times, then add 25 µL of antibody solution per well and incubate on a shaker for 1 hour.
-
Wash the plate again and add 150 µL of Read Buffer per well.
-
Read the plate immediately on a suitable instrument and calculate the IC50 values for the inhibition of Akt phosphorylation.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol Details:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of GSK1059615 for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control to determine the IC50 value for cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This method uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Protocol Details:
-
Treat cells with GSK1059615 for the desired time period.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a propidium iodide (PI) staining solution that contains RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis, using fluorescently labeled Annexin V.
Protocol Details:
-
Induce apoptosis in cells by treating with GSK1059615.
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each sample and analyze by flow cytometry.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Conclusion
GSK1059615 is a potent dual inhibitor of the PI3K and mTOR signaling pathways. Its mechanism of action is characterized by the direct, ATP-competitive inhibition of Class I PI3K isoforms and mTOR, leading to the suppression of downstream signaling, including the phosphorylation of Akt. The cellular consequences of this inhibition include G1 cell cycle arrest and the induction of apoptosis. The provided data and experimental protocols offer a robust framework for researchers to further investigate the therapeutic potential of GSK1059615 and other PI3K/mTOR pathway inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
